3-Methyl-N,N-bis(trimethylsilyl)butanamide
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Overview
Description
3-Methyl-N,N-bis(trimethylsilyl)butanamide is an organic compound characterized by the presence of trimethylsilyl groups. This compound is often used in various chemical reactions due to its unique properties, such as its ability to act as a silylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(trimethylsilyl)butanamide typically involves the reaction of 3-methylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methylbutanamide+2(Trimethylsilyl chloride)+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:
Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.
Major Products
Silylation: The major products are trimethylsilyl derivatives of the starting materials.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Methyl-N,N-bis(trimethylsilyl)butanamide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-trimethylsilylheptafluorobutyramide
Uniqueness
3-Methyl-N,N-bis(trimethylsilyl)butanamide is unique due to its specific structure, which provides distinct reactivity and stability compared to other silylating agents. Its ability to selectively silylate certain functional groups makes it particularly valuable in analytical chemistry and synthetic applications.
Biological Activity
3-Methyl-N,N-bis(trimethylsilyl)butanamide is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique trimethylsilyl groups, which enhance its lipophilicity and may influence its interaction with biological targets. The chemical formula is C11H23NOSi2.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound, particularly in the context of antimalarial and antibacterial applications.
Antimalarial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimalarial properties. For instance, a series of amides were synthesized and tested against Plasmodium falciparum strains, revealing promising results in inhibiting heme detoxification pathways in the parasite's digestive vacuole .
Table 1: Antimalarial Activity of Related Compounds
Compound | Activity (IC50, µM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Analog A | 1.5 | 40 |
Analog B | 2.0 | 35 |
Antibacterial Activity
In addition to antimalarial effects, structural analogs have shown antibacterial activity against various pathogens. A study evaluated the efficacy of several derivatives using broth microdilution assays against Staphylococcus aureus, indicating that modifications to the amide structure can enhance antimicrobial properties .
Table 2: Antibacterial Activity against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
This compound | TBD |
Derivative A | 5 |
Derivative B | 10 |
The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to disrupt critical pathways in target organisms:
- Inhibition of Heme Detoxification : Similar to chloroquine, it appears to inhibit hemozoin formation, leading to toxic accumulation of free heme in malaria parasites .
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, disrupting their integrity and function .
Case Studies
- Antimalarial Efficacy : In a controlled study, a series of amides including this compound were tested for their efficacy against different strains of P. falciparum. The results indicated that modifications to the trimethylsilyl group significantly influenced potency and selectivity .
- Antibacterial Testing : A comprehensive evaluation was conducted on various derivatives against S. aureus, revealing that specific structural changes improved antibacterial activity while maintaining low cytotoxicity towards human cells .
Properties
CAS No. |
88515-04-2 |
---|---|
Molecular Formula |
C11H27NOSi2 |
Molecular Weight |
245.51 g/mol |
IUPAC Name |
3-methyl-N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3 |
InChI Key |
YXYQFUFBHWXRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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